molecular formula C21H27N3O3S B4476335 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-phenylethyl)benzamide

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-phenylethyl)benzamide

Cat. No.: B4476335
M. Wt: 401.5 g/mol
InChI Key: NLAZUCDYMZSQKG-UHFFFAOYSA-N
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Description

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-phenylethyl)benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-phenylethyl)benzamide typically involves the reaction of 4-(chloromethyl)benzoic acid with 4-methylpiperazine under suitable conditions to form the intermediate 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. This intermediate is then reacted with 2-phenylethylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like N,N’-carbonyldiimidazole (CDI) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and benzamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: N,N’-carbonyldiimidazole (CDI), palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain tyrosine kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis (programmed cell death), making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
  • 4-[(4-methylpiperazin-1-yl)sulfonyl]benzohydrazide
  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-phenylethyl)benzamide is unique due to its specific structural features, such as the presence of both a sulfonyl group and a benzamide moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-23-13-15-24(16-14-23)28(26,27)17-19-7-9-20(10-8-19)21(25)22-12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAZUCDYMZSQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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